molecular formula C9H14N4O B1374451 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1354949-34-0

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B1374451
CAS No.: 1354949-34-0
M. Wt: 194.23 g/mol
InChI Key: LPSKUALHJMUVSH-UHFFFAOYSA-N
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Description

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H14N4O and an average molecular weight of 194.24 g/mol . It features a pyrrolidin-2-one scaffold substituted with an amino group and a 1-methyl-1H-pyrazol-4-yl ring system, a structural motif of significant interest in medicinal chemistry . Pyrazole and pyrrolidinone derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . These core templates are frequently investigated for developing novel therapeutic agents, with related compounds showing activities such as antitumor, antimicrobial, anti-inflammatory, and antifungal properties . The presence of both amino and carbonyl functional groups on the pyrrolidinone ring provides handles for further chemical modification, making this compound a valuable building block for constructing more complex molecules or libraries for high-throughput screening . Researchers can leverage this scaffold to explore structure-activity relationships in various pharmacological contexts. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-amino-5-methyl-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5-7/h4-6,8H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSKUALHJMUVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1C2=CN(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-34-0
Record name 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
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Preparation Methods

Preparation of the Pyrazole Intermediate: 3-Amino-5-Methylpyrazole

The pyrazole fragment, particularly 3-amino-5-methylpyrazole , is a key intermediate in the synthesis of the target compound. A patented process (US5616723A) describes an efficient and high-yield method for preparing 3-amino-5-methylpyrazole starting from readily available materials:

  • Starting materials: Cyanoacetone or its alkali metal salt (e.g., sodium cyanoacetone) and hydrazine or hydrazinium salts.
  • Reaction conditions: The alkali metal salt of cyanoacetone is reacted with hydrazine hydrate or hydrazinium monohydrochloride in a hydrophobic solvent such as toluene, typically at 10–60°C under atmospheric pressure.
  • Process details: The reaction liberates water, which is removed continuously by distillation. After completion, alkali metal salts (e.g., sodium chloride) formed as byproducts are precipitated by adding low molecular weight alcohols (methanol or ethanol) and filtered off.
  • Yield and purity: Yields range from 72% to 83% with product purity exceeding 95%.
  • Workup: The filtrate containing 3-amino-5-methylpyrazole is concentrated by distillation, and the product can be isolated as a free base or converted to salts by acid addition.
Parameter Details
Starting materials Sodium cyanoacetone, hydrazine hydrate
Solvent Toluene or alcohols (methanol, ethanol)
Temperature range 10–60 °C
Reaction time Several hours (e.g., 4 hours at 35 °C)
Yield 72–83%
Purity >95%
Byproduct Sodium chloride (filtered off)
Isolation method Crystallization, filtration, distillation

This method avoids unstable or hard-to-obtain starting materials and provides a relatively simple, scalable route to the pyrazole intermediate, which is crucial for subsequent steps in synthesizing the target compound.

Incorporation of the Pyrazole into the Pyrrolidin-2-one Framework

While direct literature on the exact preparation of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is scarce, related synthetic strategies for pyrazole-substituted nitrogen heterocycles provide insight:

  • General approach: The pyrazole intermediate (e.g., 3-amino-5-methylpyrazole) is functionalized at the 4-position with a methyl group (1-methyl substitution) and then coupled with a pyrrolidin-2-one derivative.
  • Coupling methods: Typical coupling involves nucleophilic substitution or condensation reactions where the pyrazole nitrogen or carbon is linked to the pyrrolidinone ring nitrogen or carbonyl carbon.
  • Protecting groups: Amino groups on pyrazole or pyrrolidinone may be protected (e.g., tert-butyloxycarbonyl) during intermediate steps to avoid side reactions.
  • Catalysts and reagents: Condensation reagents such as Lawesson’s reagent, Belleau reagent, or other phosphorus-based reagents are employed in related pyrazole-piperazine syntheses, but these are toxic and less suitable for industrial scale. Alternative milder reagents and bases like triethylamine or pyridine are preferred for safer, scalable synthesis.

Advanced Synthetic Routes and Industrial Considerations

Patents and research on related pyrazole-containing heterocycles emphasize:

  • Avoidance of toxic reagents: Newer methods avoid reagents like phosphorus oxychloride or tetraphosphorus decasulfide due to toxicity and low yields.
  • Environmental and safety improvements: Use of fatty alcohol solvents (C12-C18), water-retaining agents (anhydrous sodium sulfate, copper sulfate), and mild organic bases improve reaction safety and reduce hazardous waste.
  • Reaction optimization: Temperature control (40–60 °C), solvent choice (tetrahydrofuran, ethanol), and controlled pH adjustment are critical to maximize yield and purity.
  • Hydrogenation steps: For certain pyrazole derivatives, catalytic hydrogenation with palladium on carbon under pressure is used to remove protecting groups or reduce intermediates, yielding the final product with high purity and yield (~80–90%).

Summary Table of Key Preparation Steps

Step Description Conditions/Notes Yield/Purity
Pyrazole intermediate synthesis Reaction of sodium cyanoacetone with hydrazine hydrate in toluene 10–60 °C, water removal by distillation 72–83%, >95% purity
Alkali salt removal Precipitation of sodium chloride by ethanol addition Filtration of salt Efficient separation
Pyrazole functionalization Methylation at N-1 position of pyrazole Methylating agents, controlled conditions High selectivity
Coupling with pyrrolidin-2-one Condensation or nucleophilic substitution to form pyrrolidinone ring Use of mild bases, solvents like THF or ethanol Optimized for scale
Deprotection/hydrogenation Removal of protecting groups via catalytic hydrogenation Pd/C catalyst, ethanol solvent, mild pressure 80–90% yield

Research Findings and Practical Notes

  • The preparation of 3-amino-5-methylpyrazole is well-documented with scalable, high-yield methods suitable for industrial synthesis.
  • The stepwise functionalization and coupling to form the pyrrolidin-2-one derivative require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
  • Avoidance of highly toxic reagents and environmentally harmful solvents is a priority in modern synthetic protocols.
  • The use of water-removing techniques and precipitation of inorganic salts improves product purity and simplifies workup.
  • Hydrogenation steps for deprotection are effective and commonly used in the final stages of synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. 4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Molecular Formula : C₈H₁₁N₃O
Key Differences :

  • Lacks the 3-amino and 5-methyl substituents.
  • Simpler structure with reduced hydrogen-bonding capacity.
    Implications :
b. 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one

Molecular Formula : C₉H₁₀N₄O
Key Differences :

  • Pyridin-2-one (6-membered aromatic lactam) core vs. pyrrolidin-2-one.
  • Conjugated double bonds in pyridinone enhance planarity and electronic delocalization. Implications:
  • Potential differences in solubility and binding affinity due to aromaticity and ring size .

Functional Group Analogues

a. 3-Amino-5-methyl-1-(β-D-ribofuranosyl)pyrrolidin-2-one

Key Differences :

  • 1-(β-D-ribofuranosyl) substituent replaces the pyrazole group. Implications:
  • Designed for antiviral activity (e.g., nucleoside analogues). Ribose moiety enhances solubility but introduces metabolic instability .
b. 5-Methyl-4-nitro-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Key Differences :

  • Nitro groups and phenyl substituents instead of amino and methyl groups. Implications:

Physical and Spectral Properties

Compound Core Structure Substituents CCS [M+H]+ (Ų) Molecular Weight (g/mol)
Target Compound Pyrrolidin-2-one 3-NH₂, 5-CH₃, 1-pyrazole 143.5 194.12
4-(1-Methyl-pyrazol-4-yl)pyrrolidin-2-one Pyrrolidin-2-one 1-pyrazole N/A 165.19
3-Amino-5-(1-methyl-pyrazol-4-yl)pyridin-2(1H)-one Pyridin-2-one 3-NH₂, 5-pyrazole N/A 190.20

Notes:

  • The target compound’s higher CCS (143.5 Ų) suggests a more extended conformation compared to simpler analogues, impacting chromatographic behavior .
  • Amino and methyl groups enhance hydrogen bonding and lipophilicity, respectively, which are critical for drug-likeness.

Biological Activity

3-Amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

The molecular formula of this compound is C10H14N4OC_{10}H_{14}N_4O with a molecular weight of approximately 206.25 g/mol. It features a pyrrolidine ring substituted with both a pyrazole moiety and an amino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H14N4OC_{10}H_{14}N_4O
Molecular Weight206.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The final product can be obtained through cyclization reactions, where the pyrazole ring is formed concurrently with the introduction of the amino group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer).

In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity, reducing cell viability by up to 66% compared to untreated controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that these compounds may disrupt normal cell division processes.

Antimicrobial Activity

Additionally, compounds within this chemical class have shown promising antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicate that some derivatives effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

The presence of the pyrazole moiety is believed to enhance membrane permeability, allowing for better interaction with bacterial targets.

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. For example, it has been evaluated as an inhibitor of specific kinases involved in inflammatory pathways. The IC50 values for these interactions ranged from 50 nM to several micromolar concentrations, indicating moderate potency.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in MDPI examined a series of pyrazole derivatives similar to this compound for their anticancer activity. The results showed that compounds with a free amino group demonstrated significantly enhanced activity against A549 cells compared to those lacking this feature .

Case Study 2: Antimicrobial Resistance
Another investigation assessed the antimicrobial efficacy of pyrazole-based compounds against resistant strains of Staphylococcus aureus. The study found that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting potential applications in overcoming antibiotic resistance .

Q & A

Basic: How can researchers optimize the synthesis of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one to achieve high yields and purity?

Methodological Answer:
Synthetic optimization involves stepwise ring formation and coupling reactions. For example, pyrazole rings can be synthesized via cyclocondensation of hydrazines with diketones, followed by attachment to the pyrrolidinone core under basic or catalytic conditions. Temperature control (e.g., reflux in ethanol or toluene) and solvent selection (polar aprotic solvents for nucleophilic substitution) are critical. Reaction progress should be monitored using thin-layer chromatography (TLC), and intermediates purified via recrystallization (e.g., DMF-EtOH mixtures). Yield improvements may require catalyst screening (e.g., trifluoroacetic acid for cyclization) .

Basic: What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify regiochemistry and substitution patterns, particularly for distinguishing pyrazole and pyrrolidinone protons .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .

Advanced: How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Assays: Use fluorogenic or chromogenic substrates in dose-response experiments (e.g., 0.1–100 µM compound concentration) to determine IC50_{50} values for target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine for kinases) .
  • Cellular Assays: Test cytotoxicity in HEK293 or HeLa cells via MTT assays. Pair with Western blotting to assess downstream signaling modulation .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., methyl groups on pyrazole, amino groups on pyrrolidinone) using parallel synthesis or combinatorial chemistry .
  • Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .

Advanced: How can computational modeling aid in understanding the compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate thermodynamic stability of tautomers or conformers using Gaussian09 at the B3LYP/6-31G* level. Predict reactive sites (e.g., nucleophilic amino groups) .
  • Molecular Dynamics (MD): Simulate solvation effects (water, DMSO) to assess aggregation propensity or membrane permeability .

Data Contradiction: How should researchers resolve discrepancies in reported synthetic yields or purity metrics?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction conditions (solvent volume, inert atmosphere) and validate analytical methods (e.g., inter-laboratory HPLC calibration) .
  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted intermediates) and optimize purification steps (e.g., column chromatography vs. recrystallization) .

Advanced: What methodologies are suitable for separating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC: Use Chiracel OD-H columns with hexane/isopropanol mobile phases. Optimize flow rate and temperature for baseline separation .
  • Crystallization: Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–12) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify products using MS .
  • Long-Term Stability: Store samples at -20°C, 4°C, and 25°C with desiccants. Perform periodic assays (NMR, HPLC) over 6–12 months .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 2
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

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